molecular formula C15H19FN2O2S B2438487 N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide CAS No. 1704552-54-4

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide

Cat. No.: B2438487
CAS No.: 1704552-54-4
M. Wt: 310.39
InChI Key: BWOYMKAYBNVPNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of heterocyclic amines with substituted phenylacetic acids in the presence of EDC.HCl as a coupling agent . The newly synthesized compounds are usually characterized by IR, NMR, mass spectral, and elemental analysis .

Scientific Research Applications

Synthesis and Evaluation of Novel Compounds

Synthesis and Anti-Inflammatory Activity : Research on derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity. These compounds were synthesized and their chemical structures confirmed by 1H NMR, IR, and Mass spectra, highlighting the potential of similar compounds for therapeutic applications (Sunder & Maleraju, 2013).

Antimicrobial and Antifungal Agents : Studies on various acetamide derivatives have shown promising results in antimicrobial and antifungal activities. For example, N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrated significant antibacterial activities against various bacteria, presenting a promising lead in the design of new antibacterial agents (Lu, Zhou, Wang, & Jin, 2020).

VEGF-A Inhibition for Anticancer Therapy : Benzophenone-thiazole derivatives, including compounds with acetamide linkages, have been evaluated for their VEGF-A inhibitory and anticancer activities. These compounds show potential in anticancer therapy through translational VEGF-A inhibition, indicating the broader applicability of acetamide derivatives in cancer research (Prashanth et al., 2014).

Chemoselective Synthesis

Chemoselective Acetylation for Antimalarial Drug Synthesis : Research on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the importance of precise chemical modifications in drug development. This process emphasizes the significance of acetamide derivatives in medicinal chemistry and pharmaceutical synthesis (Magadum & Yadav, 2018).

Safety and Hazards

The safety and hazards associated with “N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide” are not well-documented. It’s always important to handle chemical compounds with care and appropriate safety measures .

Properties

IUPAC Name

N-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2S/c1-11(19)17-10-15(20)18-7-6-14(21-9-8-18)12-4-2-3-5-13(12)16/h2-5,14H,6-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOYMKAYBNVPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(SCC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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